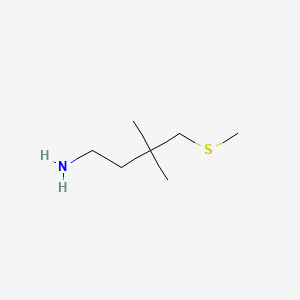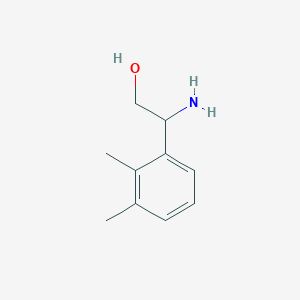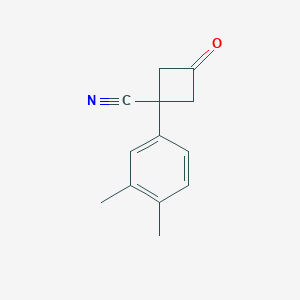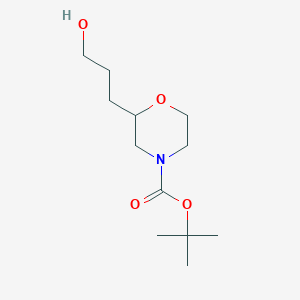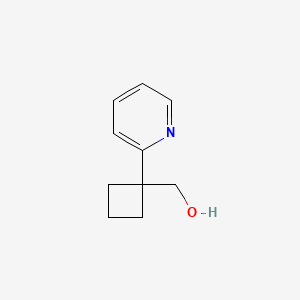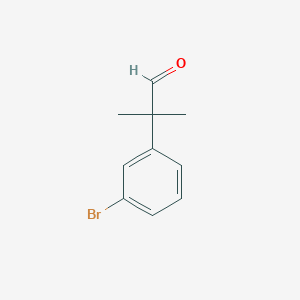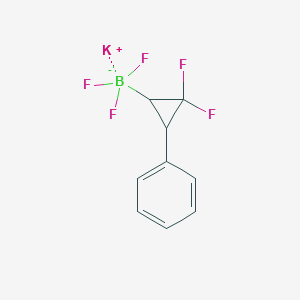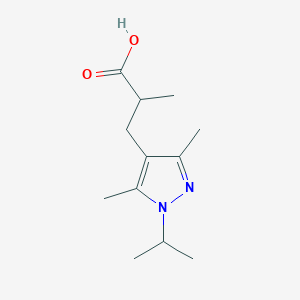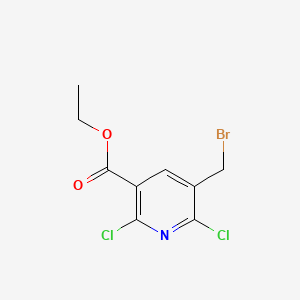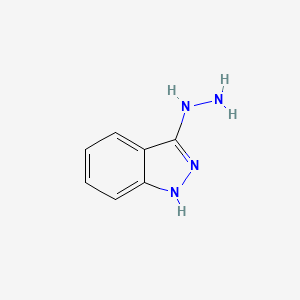
(R)-1-(Quinolin-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(quinolin-3-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chiral center at the ethanamine moiety adds to the compound’s complexity and potential for enantioselective interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:
Reducing Agent: Chiral borane or chiral oxazaborolidine
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile
Reduction: Further reduction to the corresponding alkane
Substitution: Nucleophilic substitution at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinolin-3-yl nitrile
Reduction: (1R)-1-(quinolin-3-yl)ethane
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of complex molecules
Biology: As a ligand for studying receptor interactions
Medicine: Potential therapeutic agent due to its biological activity
Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity
Quinoline: The parent compound without the ethanamine moiety
(1R)-1-(isoquinolin-3-yl)ethan-1-amine: An isomer with the nitrogen atom in a different position on the ring
Uniqueness
(1R)-1-(quinolin-3-yl)ethan-1-amine is unique due to its chiral center and the specific positioning of the quinoline ring, which can lead to distinct interactions and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1R)-1-quinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
Clé InChI |
ZDJPCGOQWSUBOY-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC2=CC=CC=C2N=C1)N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


